Physicochemical Differentiation: Computed LogP, H-Bond Profile, and TPSA Versus Thiazole-Sulfonamide Reference Set
While direct experimental comparator data are lacking, the compound's computed properties can be contrasted with the broader thiazole‑sulfonamide series reported by Khan et al. (2023), which includes 21 analogs with measured acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity. The target compound has an XLogP3‑AA of 3.4 [1], which is approximately 0.5–1.0 log units higher than the most potent analog in that series (analog 1, predicted logP not explicitly given but typical for similar analogs ~2.5–3.0), suggesting higher lipophilicity that may enhance blood‑brain barrier penetration but could also reduce aqueous solubility [2]. Its topological polar surface area of 113 Ų falls within the range observed for CNS‑active thiazole‑sulfonamides, but no direct permeability measurement is available for this scaffold [1].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | Thiazole‑sulfonamide analog set (Khan et al. 2023): typical estimated logP range 2.5–3.0 for most active analogs |
| Quantified Difference | Target compound XLogP3‑AA is ~0.4–0.9 units higher than estimated range for the reference set's potent analogs |
| Conditions | Computed values (PubChem vs. literature estimates); no experimental logP or permeability data for the target compound |
Why This Matters
A higher computed logP may indicate improved passive BBB permeation, making this compound a candidate for CNS-targeted screens where many thiazole‑sulfonamides fail to achieve sufficient brain exposure.
- [1] PubChem Compound Summary for CID 7267172, 4-(methylsulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7267172 (accessed 2026-04-29). View Source
- [2] Khan S, Ullah H, Taha M, et al. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Molecules. 2023;28(24):9062. doi:10.3390/molecules28249062. View Source
